Dasyscyphin A

Description

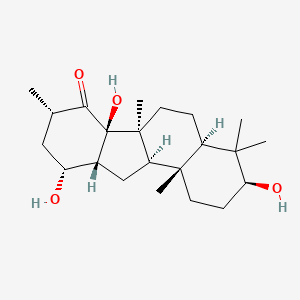

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H36O4 |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

(3S,4aR,6aS,6bR,8S,10R,10aR,11aR,11bS)-3,6b,10-trihydroxy-4,4,6a,8,11b-pentamethyl-1,2,3,4a,5,6,8,9,10,10a,11,11a-dodecahydrobenzo[a]fluoren-7-one |

InChI |

InChI=1S/C22H36O4/c1-12-10-14(23)13-11-16-20(4)8-7-17(24)19(2,3)15(20)6-9-21(16,5)22(13,26)18(12)25/h12-17,23-24,26H,6-11H2,1-5H3/t12-,13+,14+,15-,16+,17-,20-,21-,22-/m0/s1 |

InChI Key |

BAEMUVUHSXFRBX-FMVSEYOSSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H]2C[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CC[C@@]3([C@]2(C1=O)O)C)(C)C)O)C)O |

Canonical SMILES |

CC1CC(C2CC3C4(CCC(C(C4CCC3(C2(C1=O)O)C)(C)C)O)C)O |

Synonyms |

dasyscyphin A |

Origin of Product |

United States |

Origin, Isolation, and Advanced Characterization Methodologies for Dasyscyphin a

Discovery and Primary Isolation Protocols for Dasyscyphin A

The discovery of this compound, along with its related compounds Dasyscyphin B and C, originated from the fermentation of the ascomycete fungus Dasyscyphus niveus. researchgate.netproquest.com The initial isolation process involved extracting the fungal culture with organic solvents to create a crude extract containing a mixture of metabolites. This crude extract was then subjected to a series of chromatographic separations to isolate the individual compounds. These initial purification steps often involve techniques like column chromatography on silica (B1680970) gel, which separates compounds based on their polarity. Further purification is typically required to achieve the high purity needed for detailed structural and biological analysis.

Microbial Sourcing and Fermentation Strategies for this compound Production

The production of this compound is dependent on microbial fermentation, a process that requires the careful selection and cultivation of the producing fungal strain under optimized conditions to maximize the yield of the desired metabolite.

Identification and Characterization of this compound-Producing Fungal Strains

The primary identified source of this compound is the fungal strain Dasyscyphus niveus (strain A0101). researchgate.net This fungus belongs to the phylum Ascomycota. The process of identifying such producing strains typically involves collecting fungal specimens, isolating them into pure cultures, and then screening these cultures for the production of specific bioactive compounds. This screening can be guided by observing the biological activity of the culture extracts, such as cytotoxic or antimicrobial effects. researchgate.net Characterization of the producing fungus involves both morphological examination and molecular methods, like DNA sequencing, to confirm its taxonomic identity.

Optimization of Microbial Cultivation and Bioreactor Conditions

To enhance the production of this compound, optimization of the fungal cultivation conditions is crucial. This involves systematically adjusting various physical and chemical parameters of the fermentation process. Key factors that are typically optimized include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed. cabidigitallibrary.orgplos.orgnih.gov

For many filamentous fungi, the choice of carbon sources like glucose and nitrogen sources such as peptone and yeast extract can significantly influence the production of secondary metabolites. cabidigitallibrary.orgresearchgate.net The pH of the culture medium is another critical parameter that needs to be controlled, as it affects both fungal growth and enzyme activities involved in the biosynthetic pathways. cabidigitallibrary.org Incubation temperature and, in the case of submerged fermentation, agitation and aeration rates are also optimized to ensure adequate mixing and oxygen supply for the fungus. researchgate.netmdpi.com Scaling up production from flask cultures to bioreactors allows for more precise control over these parameters, which can lead to higher and more consistent yields of the target compound. researchgate.netmdpi.comresearchgate.net

Advanced Chromatographic Separation Techniques for this compound Purification

After fermentation and initial extraction, a series of advanced chromatographic techniques are employed to purify this compound from the complex mixture of other fungal metabolites.

High-Performance Liquid Chromatography (HPLC) Applications and Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound. polypeptide.comgoogle.comnih.govnih.govthermofisher.com Preparative HPLC is used to isolate the compound in high purity. The development of an effective HPLC method involves the careful selection of a stationary phase, typically a reversed-phase column (e.g., C18), and the optimization of the mobile phase composition. polypeptide.comgoogle.com A gradient elution, where the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in the aqueous mobile phase is gradually increased, is often used to achieve efficient separation of compounds with different polarities. nih.gov Analytical HPLC is also used to monitor the purity of the fractions collected during the purification process. researchgate.net

Countercurrent Chromatography (CCC) and Flash Chromatography Approaches

In addition to HPLC, other chromatographic methods like Flash Chromatography and Countercurrent Chromatography (CCC) can be integrated into the purification strategy. researchgate.netmdpi.comtandfonline.comnih.gov Flash chromatography, a faster version of column chromatography, is often used for initial fractionation of the crude extract, providing a partially purified sample for subsequent high-resolution techniques.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support, thereby avoiding potential irreversible adsorption of the sample. researchgate.netmdpi.com This method is particularly advantageous for separating certain types of compounds. mdpi.comtandfonline.comacs.org In CCC, the separation is based on the differential partitioning of the solutes between two immiscible liquid phases. The selection of the appropriate two-phase solvent system is critical for a successful separation in CCC. researchgate.netmdpi.comtandfonline.com

Preparative-Scale Isolation Methodologies

The isolation of this compound in quantities sufficient for comprehensive structural analysis and biological screening necessitates robust preparative-scale purification techniques. The process typically begins with large-scale extraction from its natural source, followed by a series of chromatographic steps designed to separate the target compound from a complex mixture of other metabolites.

A common approach involves the use of preparative high-performance liquid chromatography (HPLC). mdpi.com This technique allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. ymc.co.jp To handle the larger sample volumes required for preparative work, the dimensions of the HPLC columns are significantly larger than those used for analytical purposes. lcms.cz The method developed on an analytical scale is often scaled up, which may require adjustments to parameters such as flow rates and column dimensions to maintain resolution. ymc.co.jpwaters.com

Fraction collection is a critical step in preparative chromatography. waters.com This can be done manually or, more commonly, through automated fraction collectors that are triggered by a detector signal, such as UV absorbance. waters.com The goal is to collect the eluent containing the peak corresponding to this compound. waters.com Depending on the purity of the initial fractions, a second round of purification using the same or a different chromatographic method may be necessary to achieve the desired level of purity. lcms.czwaters.com

The efficiency of preparative-scale isolation can be enhanced by employing techniques such as solid-phase extraction (SPE) or the use of macroporous resins prior to HPLC. mdpi.com These methods can help to remove major classes of interfering compounds, thereby enriching the sample for the target molecule and improving the efficiency of the final purification steps. mdpi.com

Spectroscopic and Spectrometric Methodologies for this compound Structural Elucidation

The determination of the complex chemical structure of this compound relies on a combination of sophisticated spectroscopic and spectrometric techniques. Each method provides unique pieces of information that, when combined, allow for the unambiguous assignment of its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon skeleton and the connectivity of protons.

1D NMR spectra, specifically ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts (δ), multiplicities, and integration values in the ¹H NMR spectrum reveal the number and types of protons and their neighboring atoms. The ¹³C NMR spectrum indicates the number of distinct carbon environments.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms.

COSY spectra identify protons that are coupled to each other, typically on adjacent carbons.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the molecular framework.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Analog

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key COSY Correlations |

|---|---|---|---|---|

| 1 | 172.5 | - | H-2, H-3 | - |

| 2 | 52.8 | 4.50 (d, 2.5) | C-1, C-3, C-4 | H-3 |

| 3 | 78.1 | 3.80 (dd, 8.0, 2.5) | C-1, C-2, C-4, C-5 | H-2, H-4 |

| 4 | 35.2 | 2.10 (m) | C-3, C-5, C-6 | H-3, H-5 |

| 5 | 28.9 | 1.80 (m), 1.65 (m) | C-4, C-6, C-7 | H-4, H-6 |

| 6 | 41.7 | 2.50 (m) | C-5, C-7, C-8 | H-5, H-7 |

| 7 | 210.3 | - | H-5, H-6, H-8 | - |

| 8 | 135.8 | 6.10 (s) | C-6, C-7, C-9, C-10 | - |

| 9 | 142.1 | - | H-8, H-10 | - |

| 10 | 125.4 | 5.95 (d, 10.0) | C-8, C-9, C-11 | H-11 |

| 11 | 130.2 | 6.80 (d, 10.0) | C-9, C-10 | H-10 |

This table is for illustrative purposes and does not represent the actual data for this compound.

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. chemguide.co.uk For the structural elucidation of this compound, high-resolution mass spectrometry (HRMS) is particularly important as it allows for the determination of the precise molecular weight, which in turn enables the calculation of the elemental formula. researchgate.net

When a molecule is ionized in the mass spectrometer, it can form a molecular ion (M⁺). chemguide.co.uk The energy from the ionization process can cause this ion to break apart into smaller, charged fragments. chemguide.co.ukwikipedia.org The pattern of these fragments, known as the fragmentation pattern, serves as a molecular fingerprint and provides valuable clues about the molecule's structure. chemguide.co.uklibretexts.org By analyzing the mass differences between the fragment ions and the molecular ion, chemists can deduce the structure of the original molecule. msu.edu

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Observed m/z | Calculated m/z | Formula | Interpretation |

|---|---|---|---|---|

| [M+H]⁺ | 459.2315 | 459.2328 | C₂₅H₃₅O₇ | Protonated molecular ion |

| [M+Na]⁺ | 481.2134 | 481.2148 | C₂₅H₃₄NaO₇ | Sodium adduct |

| [M-H₂O+H]⁺ | 441.2209 | 441.2223 | C₂₅H₃₃O₆ | Loss of a water molecule |

| [M-C₂H₂O+H]⁺ | 417.2218 | 417.2226 | C₂₃H₃₃O₆ | Loss of a ketene (B1206846) group |

This table is for illustrative purposes and does not represent the actual data for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound. mrclab.comdrawellanalytical.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.com Different types of bonds (e.g., C=O, O-H, C-H, C=C) vibrate at characteristic frequencies, resulting in a unique IR spectrum that reveals the presence of specific functional groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. msu.eduwikipedia.org It is particularly useful for identifying chromophores, which are parts of a molecule that absorb light in the UV-Vis range. msu.edu Conjugated systems, such as double bonds or aromatic rings, typically have characteristic UV-Vis absorption maxima (λmax). msu.edu

Table 3: Representative IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Wavelength/Wavenumber | Interpretation |

|---|---|---|

| IR | ~3400 cm⁻¹ | O-H stretching (hydroxyl groups) |

| IR | ~1735 cm⁻¹ | C=O stretching (ester carbonyl) |

| IR | ~1680 cm⁻¹ | C=O stretching (α,β-unsaturated ketone) |

| IR | ~1620 cm⁻¹ | C=C stretching (alkene) |

| UV-Vis | λmax ≈ 220 nm | π → π* transition in a conjugated system |

| UV-Vis | λmax ≈ 280 nm | n → π* transition in a carbonyl group |

This table is for illustrative purposes and does not represent the actual data for this compound.

Determining the absolute configuration of a chiral molecule like this compound is a critical final step in its structural elucidation. nih.gov Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive method for this purpose. researchgate.netmdpi.com

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it a valuable tool for assigning the absolute stereochemistry. researchgate.net

The modern approach involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated for all possible stereoisomers of the proposed structure. rsc.org These theoretical spectra are typically generated using time-dependent density functional theory (TD-DFT). researchgate.net A good match between the experimental spectrum and the calculated spectrum for one of the isomers allows for the confident assignment of the absolute configuration of this compound. rsc.orgnih.gov

This table is for illustrative purposes and does not represent the actual data for this compound.

Biosynthetic Pathways and Genetic Engineering of Dasyscyphin a

Identification of Putative Biosynthetic Precursors and Intermediates of Dasyscyphin A

This compound is considered a meroterpenoid, a class of natural products with a mixed biosynthetic origin, in this case, likely derived from both terpenoid and polyketide pathways. frontiersin.org However, the core tetracyclic structure is strongly suggestive of a diterpenoid origin. The total synthesis of the related Dasyscyphin B from abietic acid, a well-known diterpene, lends significant weight to this hypothesis. nih.govresearchgate.net

The universal precursor for all diterpenoids is Geranylgeranyl pyrophosphate (GGPP) . wikipedia.orgnih.gov The biosynthesis of this compound is therefore hypothesized to commence with GGPP, which is formed through the mevalonate (B85504) pathway, a common route for isoprenoid synthesis in fungi. mdpi.com

The proposed biosynthetic pathway likely proceeds through a series of cyclization and rearrangement reactions to form a diterpene intermediate, which is then further modified. A key intermediate is likely a molecule with a core structure similar to abietic acid or a related pimaradiene isomer. nih.govwikipedia.org Subsequent tailoring reactions, including oxidations, would then lead to the final this compound structure.

Table 1: Putative Precursors and Intermediates in this compound Biosynthesis

| Compound Name | Proposed Role | Rationale |

| Geranylgeranyl Pyrophosphate (GGPP) | Primary Precursor | Universal C20 precursor for diterpenoid biosynthesis. wikipedia.orgnih.gov |

| Copalyl Pyrophosphate (CPP) | Intermediate | Common bicyclic intermediate in the formation of tricyclic diterpenes like abietadiene. wikipedia.org |

| Abietadiene | Intermediate | Tricyclic diterpene precursor to abietic acid; structural similarity to the core of Dasyscyphins. nih.govwikipedia.org |

| Abietic Acid Analogue | Advanced Intermediate | The synthesis of Dasyscyphin B from abietic acid suggests a structurally similar fungal intermediate. nih.govresearchgate.net |

Enzymology of this compound Biosynthesis

The conversion of the linear GGPP into the complex tetracyclic structure of this compound necessitates a cascade of enzymatic transformations. The key enzyme families likely involved are terpene synthases (cyclases) and cytochrome P450 monooxygenases.

Characterization of Key Biosynthetic Enzymes (e.g., PKS, NRPS, Cytochrome P450s)

While this compound is a meroterpenoid, the primary enzymes responsible for its core structure are likely not Polyketide Synthases (PKSs) or Non-Ribosomal Peptide Synthetases (NRPSs), but rather terpene cyclases . nih.gov These enzymes are responsible for the intricate cyclization of GGPP into various diterpene scaffolds. nih.gov Fungal genomes are known to harbor a diverse array of terpene synthase genes. nih.gov

Following the initial cyclization, Cytochrome P450 monooxygenases (CYPs) are proposed to play a crucial role in the tailoring of the diterpene intermediate. wikipedia.orgnih.gov These enzymes are well-known for their ability to introduce oxygen atoms into a wide variety of substrates, leading to hydroxylations, epoxidations, and other modifications that increase structural diversity. genome.jpmdpi.com In the case of this compound, CYPs are likely responsible for the specific oxidation patterns on the A-ring that distinguish it from other dasyscyphins like Dasyscyphin B. nih.gov

Mechanistic Studies of Enzymatic Transformations in this compound Pathway

The biosynthesis is thought to be initiated by a terpene cyclase . This enzyme would catalyze the protonation-initiated cyclization of GGPP, likely forming a bicyclic intermediate such as copalyl pyrophosphate (CPP). wikipedia.org A second cyclization event, also catalyzed by the same or a different cyclase, would then form the characteristic tricyclic or tetracyclic core of the dasyscyphins. nih.gov

Table 2: Proposed Enzymatic Reactions in this compound Biosynthesis

| Enzyme Type (Putative) | Substrate (Putative) | Product (Putative) | Reaction Type |

| Terpene Cyclase | Geranylgeranyl Pyrophosphate (GGPP) | Tetracyclic Diterpene Intermediate | Cyclization/Rearrangement |

| Cytochrome P450 Monooxygenase | Tetracyclic Diterpene Intermediate | Hydroxylated Intermediate | Oxidation (Hydroxylation) |

| Additional Tailoring Enzymes | Hydroxylated Intermediate | This compound | Further modifications (e.g., attachment of non-terpenoid moiety) |

Genetic Basis of this compound Production

The genes responsible for the biosynthesis of secondary metabolites in fungi are typically organized into Biosynthetic Gene Clusters (BGCs) . nih.govfrontiersin.org It is highly probable that the genes encoding the enzymes for this compound biosynthesis are located in a BGC within the genome of Dasyscyphus niveus.

Localization and Annotation of this compound Biosynthetic Gene Clusters (BGCs)

To date, the genome of Dasyscyphus niveus has not been sequenced and publicly released, nor have any specific BGCs for dasyscyphin production been identified. gbif.org However, based on the putative biosynthetic pathway, a hypothetical this compound BGC would be expected to contain a gene for a terpene synthase, one or more cytochrome P450 genes, and potentially genes for the biosynthesis and attachment of the non-terpenoid portion of the molecule, as well as regulatory and transporter genes. nih.govrsc.org

Functional Characterization of Genes within this compound BGCs

Without the identification of the BGC, functional characterization of the specific genes remains speculative. However, a general approach for future research would involve sequencing the genome of Dasyscyphus niveus and using bioinformatics tools to identify putative terpene-biosynthesis-related BGCs. nih.govmdpi.com Once a candidate BGC is identified, functional characterization would proceed through heterologous expression of the candidate genes in a suitable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae.

For instance, expressing the candidate terpene synthase gene would be expected to produce the core tetracyclic diterpene intermediate. Co-expression with the candidate P450 genes would then be expected to yield the specifically oxidized intermediates on the pathway to this compound. This systematic functional analysis would ultimately confirm the roles of each gene in the BGC and fully elucidate the biosynthetic pathway of this intriguing fungal metabolite.

Table 3: Hypothetical Genes in the this compound Biosynthetic Gene Cluster

| Gene (Hypothetical) | Encoded Enzyme (Putative) | Proposed Function in Pathway |

| dasA | Terpene Cyclase | Catalyzes the cyclization of GGPP to the core tetracyclic skeleton. |

| dasB | Cytochrome P450 Monooxygenase | Catalyzes the specific hydroxylation of the A-ring of the terpene intermediate. |

| dasC | Acyltransferase/Other | Involved in the biosynthesis and/or attachment of the non-terpenoid moiety. |

| dasR | Regulatory Protein | Controls the expression of the other genes within the cluster. |

| dasT | Transporter Protein | Exports the final this compound molecule out of the fungal cell. |

Strategies for Biosynthetic Pathway Engineering of this compound

Engineering the biosynthetic pathway of a natural product like this compound involves a series of advanced molecular and metabolic strategies. The primary goals of such engineering efforts are typically to increase the production yield, to produce the compound in a more easily manageable host organism, or to generate novel analogues with potentially improved or different biological activities. The approaches range from expressing the entire biosynthetic pathway in a new host to fine-tuning the activity of individual enzymes and optimizing the host's metabolism to support high-level production.

Heterologous expression is a cornerstone of modern biotechnology, allowing for the production of a target compound in a host organism that does not naturally produce it. researchgate.net This is particularly valuable when the native producer is difficult to culture or genetically manipulate. For this compound, this would involve identifying the complete set of genes responsible for its biosynthesis (the biosynthetic gene cluster or BGC) in Dasyscyphus niveus and transferring them into a well-characterized host.

Potential Heterologous Hosts:

Fungal Hosts: Filamentous fungi such as Aspergillus oryzae or Aspergillus nidulans are often excellent hosts for expressing fungal biosynthetic pathways. researchgate.net They provide the necessary cellular machinery, including post-translational modifications and subcellular compartments, that can be crucial for the correct folding and function of fungal enzymes.

Yeast Hosts: Saccharomyces cerevisiae is a widely used yeast for heterologous expression due to its well-understood genetics and the availability of advanced genetic tools. It can be engineered to produce complex molecules.

Bacterial Hosts: While structurally complex eukaryotic pathways can be challenging to express in bacteria, Escherichia coli remains a popular choice due to its rapid growth and ease of genetic manipulation. Codon optimization and co-expression of chaperone proteins might be necessary to ensure the proper function of fungal enzymes.

The selection of an appropriate expression vector and strong, inducible promoters would be critical to control the timing and level of gene expression, thereby maximizing the production of this compound and minimizing the metabolic burden on the host.

Once the enzymes in the this compound biosynthetic pathway are identified, their properties can be altered and potentially improved through directed evolution and site-directed mutagenesis. These techniques mimic the process of natural selection in a laboratory setting to evolve enzymes with desired characteristics.

Key Applications:

Altering Substrate Specificity: Site-directed mutagenesis could be used to modify the active site of an enzyme to accept alternative substrates. This could lead to the production of novel this compound analogues with different functional groups, which might possess new biological activities. For instance, modifying a hydroxylase to act on a different position of the molecular scaffold could generate a new derivative.

Improving Enzyme Stability: Directed evolution can also be used to enhance the stability of biosynthetic enzymes under industrial fermentation conditions (e.g., temperature, pH), which is crucial for developing a robust and economically viable production process.

Metabolic engineering focuses on the targeted modification of the host organism's metabolic network to improve the production of a desired compound. For this compound, this would involve optimizing the supply of precursor molecules and redirecting metabolic flux towards its biosynthesis.

Common Strategies:

Precursor Supply Enhancement: The biosynthesis of this compound, a merosesquiterpenoid, likely originates from precursors from the terpenoid and polyketide pathways. Metabolic engineering strategies would aim to increase the intracellular pools of these precursors, such as geranylgeranyl pyrophosphate (GGPP) and acetyl-CoA. This can be achieved by overexpressing key enzymes in the precursor biosynthetic pathways (e.g., the mevalonate pathway for isoprenoid precursors) and by knocking out competing pathways that drain these precursors.

Blocking Competing Pathways: To maximize the carbon flux towards this compound, genes encoding enzymes for competing metabolic pathways could be deleted or downregulated. For example, pathways that lead to the formation of other secondary metabolites or that consume the primary building blocks required for this compound synthesis would be targets for modification.

Cofactor Engineering: The biosynthesis of complex natural products often requires specific cofactors, such as NADPH and ATP. Engineering the host's central metabolism to regenerate these cofactors more efficiently can significantly boost the productivity of the heterologous pathway.

By systematically applying these biosynthetic pathway engineering strategies, it would be theoretically possible to develop a microbial cell factory for the efficient and sustainable production of this compound and its novel derivatives, paving the way for more detailed biological evaluation and potential applications.

Chemical Synthesis and Strategic Derivatization of Dasyscyphin a

Total Synthesis Approaches to Dasyscyphin A

The total synthesis of complex natural products like this compound is a testament to the power of modern organic chemistry. It requires a strategic blueprint, the development of precise chemical transformations, and meticulous control over stereochemistry. While the direct total synthesis of this compound has not been explicitly detailed in published literature, the successful syntheses of its close structural relatives, particularly Dasyscyphin B and Dasyscyphin D, provide a robust framework and valuable insights into the potential strategies for assembling the this compound scaffold. rsc.orgacs.org The approaches to these related molecules highlight key retrosynthetic disconnections and powerful synthetic reactions that are directly applicable to the construction of this compound.

Retrosynthetic Analysis and Disconnection Strategies for this compound Scaffolds

Retrosynthetic analysis is a powerful tool for deconstructing a complex target molecule into simpler, commercially available starting materials. For the dasyscyphin scaffold, a common strategy involves key disconnections that simplify the intricate tetracyclic system.

A plausible retrosynthetic analysis for this compound, inspired by the successful synthesis of Dasyscyphin B, would likely involve the following key disconnections: rsc.org

Diels-Alder Cycloaddition: The C ring and part of the D ring could be envisioned as being formed through a powerful Diels-Alder reaction. This would disconnect the tetracyclic core into a tricyclic diene and a suitable dienophile.

Intramolecular Aldol (B89426) Condensation: The five-membered C ring could be retrosynthetically cleaved via an intramolecular aldol condensation of a ketoaldehyde precursor. This simplifies the tricyclic intermediate into a bicyclic system.

Functional Group Interconversion and Further Disconnections: The remaining bicyclic fragment can be further simplified through functional group interconversions and disconnections back to a readily available chiral starting material, such as abietic acid. rsc.org The use of a natural product like abietic acid as a starting material offers the advantage of a pre-existing chiral scaffold, which can significantly streamline the synthesis.

This strategic approach allows for a convergent and stereocontrolled assembly of the complex dasyscyphin core.

Development of Key Synthetic Transformations and Methodologies

The successful construction of the dasyscyphin skeleton relies on the application of several key synthetic transformations. The synthesis of Dasyscyphin B, for instance, showcases a powerful sequence of reactions that could be adapted for this compound. rsc.org Key methodologies include:

Diastereoselective α-Methylation: The introduction of a methyl group at a specific stereocenter is crucial for establishing the correct stereochemistry of the final molecule. This is often achieved through a diastereoselective α-methylation of a ketoaldehyde intermediate.

Intramolecular Aldol Condensation: This reaction is a cornerstone for the formation of the five-membered C ring, creating a key carbocyclic bond within the molecule. rsc.org

Diels-Alder Cycloaddition: The formation of the six-membered D ring is elegantly accomplished through a Diels-Alder reaction, a powerful tool for constructing cyclic systems with high stereocontrol. rsc.org

In the context of synthesizing other related fused-ring systems, alternative powerful reactions have been employed. For example, the synthesis of (±)-Dasyscyphin D utilized a PtCl2-catalyzed pentannulation reaction and an acid-catalyzed double Robinson annulation as key steps to construct the tetracyclic [6-5-6-6] skeleton. acs.org These methodologies represent the cutting edge of synthetic organic chemistry and provide a versatile toolkit for tackling the synthesis of complex molecules like this compound.

Stereoselective and Enantioselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical aspect of natural product synthesis, as different stereoisomers can have vastly different biological activities. An enantioselective synthesis aims to produce a single enantiomer of the target molecule.

While a specific enantioselective total synthesis of this compound has not been reported, the synthesis of the related compound Dasyscyphin B was achieved enantiospecifically starting from commercial abietic acid, a chiral natural product. rsc.org This "chiral pool" approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

For a de novo enantioselective synthesis, where chirality is introduced during the synthetic sequence, methods such as asymmetric catalysis would be required. This could involve using chiral catalysts to control the stereochemical outcome of key reactions like the Diels-Alder cycloaddition or the aldol condensation. The development of such a route would represent a significant achievement in the field.

Semi-Synthesis Methodologies for this compound Derivatives

Semi-synthesis, which starts from a readily available natural product that is structurally related to the target molecule, can be a more efficient approach than total synthesis for producing analogues. Given the structural complexity of this compound, a semi-synthetic strategy could be highly advantageous.

Although no specific semi-synthetic routes to this compound have been documented, the successful total synthesis of Dasyscyphin B from abietic acid provides a strong precedent. rsc.org This work demonstrates that a commercially available terpene can be chemically transformed into the core structure of a dasyscyphin. This approach could, in principle, be extended to produce this compound or its derivatives by starting with a suitably functionalized natural product. The key would be to identify a natural source that provides a scaffold amenable to the necessary chemical modifications.

Directed Derivatization and Analogue Synthesis for Mechanistic Probing

The synthesis of analogues and derivatives of a natural product is a crucial step in understanding its mode of action and identifying the key structural features responsible for its biological activity (structure-activity relationship, or SAR).

Scaffold Modification and Functional Group Interconversion Strategies

While this compound itself was reported to have no significant biological activity in the initial screening assays, the synthesis of its derivatives could still be valuable for probing the SAR of the broader dasyscyphin family. researchgate.net The synthesis of Dasyscyphin B from abietic acid was noted to provide a potential route to analogues with functionality on the A ring, which is a key feature distinguishing this compound from some of its relatives. rsc.org

Strategies for scaffold modification could involve:

Varying the substituents on the aromatic ring: This could provide insights into the importance of electronic and steric factors for any potential biological interactions.

Modifying the functional groups on the A and D rings: Altering the oxidation state or introducing new functional groups could lead to analogues with improved activity or different biological targets.

Functional group interconversion is a key tactic in this process, allowing for the transformation of one functional group into another. fiveable.me For example, a ketone could be reduced to an alcohol, or an ester could be hydrolyzed to a carboxylic acid, enabling the exploration of a wide range of chemical space around the core dasyscyphin scaffold.

Combinatorial Synthesis Libraries Based on this compound Core Structure

While the scientific literature does not currently contain explicit reports of combinatorial libraries built around the this compound scaffold, the established synthetic routes toward dasyscyphin-type molecules provide a solid foundation for the rational design and potential construction of such libraries. The core tetracyclic structure of this compound presents several strategic points for chemical diversification, making it a viable candidate for combinatorial approaches aimed at exploring the structure-activity relationships (SAR) of this class of compounds.

The total synthesis of related natural products, such as Dasyscyphin B and Dasyscyphin D, has illuminated key chemical transformations that can be adapted for library generation. rsc.orgcas.cn Notably, the synthesis of Dasyscyphin B from abietic acid suggests a pathway that could be leveraged to produce analogues functionalized on the A ring, which is a key feature of this compound. rsc.orgresearchgate.net

A plausible strategy for generating a combinatorial library based on the this compound core would involve a convergent synthetic plan. This approach would focus on the late-stage introduction of diversity elements to a common advanced intermediate. Based on published synthetic approaches, two primary regions of the molecule are particularly amenable to modification: the aromatic D-ring and the A-ring. rsc.orgcas.cn

Potential Points of Diversification:

A-Ring Modifications: The synthesis of Dasyscyphin B from abietic acid, a readily available starting material, demonstrates the feasibility of constructing the core structure with pre-existing functionality on the A-ring. rsc.orgresearchgate.net By starting with a variety of substituted abietic acid derivatives, a range of analogues with different functional groups on the A-ring could be synthesized.

D-Ring Modifications: The construction of the aromatic D-ring often involves a Diels-Alder cycloaddition. rsc.orgresearchgate.net This reaction is exceptionally well-suited for combinatorial synthesis, as a wide array of substituted dienophiles can be reacted with a common diene intermediate representing the ABC-ring system of the dasyscyphin core. This would allow for the introduction of diverse substituents onto the aromatic ring.

Hypothetical Combinatorial Library Generation:

A hypothetical combinatorial library could be generated by first synthesizing a common tricyclic intermediate representing the ABC-ring system of this compound. This intermediate could then be subjected to a variety of chemical reactions to introduce diversity. For instance, a library of aromatic D-ring analogues could be created by reacting the tricyclic intermediate with a selection of substituted alkynes in a Diels-Alder reaction, followed by an oxidation step.

The table below illustrates a small, hypothetical combinatorial library based on the this compound core structure, with diversification at positions R1 and R2 on the D-ring.

| Compound ID | Core Scaffold | R1 Substituent | R2 Substituent |

| DA-001 | This compound | -H | -H |

| DA-002 | This compound | -OCH3 | -H |

| DA-003 | This compound | -H | -OCH3 |

| DA-004 | This compound | -Cl | -H |

| DA-005 | This compound | -H | -Cl |

| DA-006 | This compound | -F | -H |

| DA-007 | This compound | -H | -F |

| DA-008 | This compound | -CH3 | -H |

This systematic approach would allow for the rapid generation of a multitude of this compound analogues. Subsequent high-throughput screening of these libraries against relevant biological targets could provide valuable insights into the SAR of this compound class, potentially leading to the discovery of new agents with improved potency or selectivity.

Molecular and Cellular Mechanisms of Action of Dasyscyphin a

Identification and Validation of Cellular Targets of Dasyscyphin A

The foundational step in characterizing the bioactivity of a compound like this compound is the identification and validation of its specific cellular targets. creative-proteomics.com This process, often called target deconvolution, is critical for understanding how a molecule exerts its effects and for uncovering potential therapeutic applications or off-target effects. creative-proteomics.combiognosys.com Modern proteomics-based strategies have become central to this endeavor, allowing for the unbiased identification of protein-ligand interactions within a complex biological system. mdpi.com

Affinity-Based Proteomics and Target Deconvolution Methodologies

Affinity-based proteomics is a powerful and direct approach for isolating the binding partners of a small molecule from the entire proteome. europeanreview.org This methodology would involve chemically modifying this compound to immobilize it onto a solid support, such as chromatography beads. This "baited" matrix is then incubated with cell lysates, allowing this compound's specific protein targets to bind to it.

After an incubation period, non-specifically bound proteins are washed away, and the specifically bound target proteins are eluted and subsequently identified using high-resolution mass spectrometry. europeanreview.org To enhance the reliability of this method and minimize false positives, several control experiments are typically performed. These include using a matrix with no compound, using a structurally similar but biologically inactive analog of this compound, or conducting competition experiments where the cell lysate is pre-incubated with an excess of the free, unmodified this compound to prevent the target protein from binding to the immobilized probe.

Alternative label-free methods for target deconvolution have also been developed. These techniques, such as the cellular thermal shift assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS), measure changes in a protein's stability upon ligand binding. europeanreview.org For instance, the binding of this compound to its target protein might increase the protein's resistance to heat- or protease-induced denaturation, an effect that can be quantified across the proteome to identify potential targets without chemically modifying the compound itself. biognosys.comeuropeanreview.org

Chemical Biology Probes for Target Engagement Studies

To confirm that the interaction between this compound and its putative targets occurs within a living cell, researchers design and synthesize specialized chemical probes. nih.govnih.gov These probes are derivatives of the parent compound, this compound, modified to include a reporter tag or a bioorthogonal handle. frontiersin.org The design of such probes aims to be minimally disruptive to the original molecule's shape and activity to ensure that it still recognizes its native target.

A common strategy involves incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a clickable handle (e.g., an alkyne or azide) into the this compound structure. frontiersin.org When this photoaffinity probe is introduced to living cells, it enters and engages with its target. Subsequent exposure to UV light activates the photoreactive group, causing it to form a permanent, covalent bond with the nearest molecule—ideally, the target protein. The cells are then lysed, and the "clickable" handle is used in a bioorthogonal reaction (like a copper-catalyzed azide-alkyne cycloaddition) to attach a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for imaging. burleylabs.co.uk This allows for the specific isolation and identification of the target protein, confirming direct engagement in a physiological context.

Elucidation of Specific Molecular Interactions and Binding Modes

Once a cellular target for this compound has been identified and validated, the next phase of investigation focuses on characterizing the precise nature of their interaction. This involves determining the affinity, kinetics, and functional consequences of the binding event, which can be achieved through enzyme kinetic studies or receptor binding assays, depending on the nature of the target protein.

Enzyme Kinetic Analysis and Inhibition Mechanisms

If the identified target of this compound is an enzyme, enzyme kinetic analysis is employed to elucidate the mechanism of inhibition or activation. wikipedia.org These studies involve measuring the rate of the enzymatic reaction under various concentrations of both the substrate and this compound. nih.gov By analyzing how the compound affects the enzyme's key kinetic parameters—the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity—the specific type of inhibition can be determined. wikipedia.orgamazon.com

The primary modes of reversible enzyme inhibition are:

Competitive Inhibition: this compound would bind to the enzyme's active site, directly competing with the substrate. This would increase the apparent Km but leave the Vmax unchanged.

Non-competitive Inhibition: this compound would bind to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency. This would decrease the Vmax without affecting the Km.

Uncompetitive Inhibition: this compound would bind only to the enzyme-substrate complex, which would decrease both Vmax and Km.

Plotting the kinetic data, for example using a Lineweaver-Burk plot, provides a graphical method to diagnose the inhibition mechanism and calculate the inhibition constants (Ki), which quantify the potency of this compound as an inhibitor. rsc.orgchemrxiv.org

Receptor Binding and Modulation Studies

If this compound's target is a receptor, radioligand binding assays are the classic method to quantify the binding interaction. nih.govnih.gov These assays use a radioactively labeled ligand known to bind to the receptor. In a competition assay, varying concentrations of unlabeled this compound are added to compete for binding with a fixed concentration of the radioligand. merckmillipore.com The ability of this compound to displace the radioligand is measured, allowing for the determination of its binding affinity (expressed as an IC50 or Ki value). sygnaturediscovery.com Saturation binding assays can further determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of the ligand. sygnaturediscovery.com

Beyond simple binding, studies would also investigate how this compound modulates the receptor's function. For instance, it could act as:

An agonist , activating the receptor to produce a biological response.

An antagonist , blocking the receptor and preventing its activation by its natural ligand.

An allosteric modulator , binding to a site distinct from the primary ligand binding site to either enhance or diminish the receptor's response to its natural ligand.

Functional assays, such as measuring changes in second messenger levels (e.g., cAMP) or ion channel activity, are necessary to determine the functional consequence of this compound binding to its receptor target. libretexts.org

Impact of this compound on Cellular Signaling Networks

The binding of a molecule like this compound to its target is often the initiating event in a cascade of downstream effects that alter cellular behavior. Therefore, the final step in characterizing its mechanism of action is to map its impact on the broader cellular signaling networks. nih.gov Cellular signaling is the process by which information is transmitted through a series of molecular interactions, often involving protein phosphorylation cascades catalyzed by kinases. libretexts.orgkhanacademy.org These pathways control fundamental cellular processes such as proliferation, differentiation, apoptosis (programmed cell death), and immune responses. nih.govcellsignal.com

To investigate this compound's influence, researchers would treat cells with the compound and use proteomic techniques to measure global changes in protein expression or post-translational modifications, particularly phosphorylation. A change in the phosphorylation state of key signaling proteins, such as those in the MAPK or PI3K-Akt pathways, after treatment with this compound would indicate that the compound perturbs these networks. khanacademy.org For example, if this compound were to inhibit a specific kinase, it would lead to decreased phosphorylation of that kinase's downstream targets, thereby altering the flow of information through that pathway and resulting in a measurable cellular response. nih.gov By connecting the direct target engagement to these broader signaling consequences, a comprehensive picture of this compound's mechanism of action can be developed.

Regulation of Cell Cycle Progression and Checkpoints

This compound has been identified as a modulator of cell cycle progression, a fundamental process that governs cell growth and division. nih.gov The cell cycle is meticulously regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. khanacademy.orgcreativebiolabs.net These checkpoints are controlled by the interplay of proteins such as cyclins and cyclin-dependent kinases (CDKs). youtube.comkhanacademy.org

Studies have indicated that Dasyscyphin C, a related compound, can block cell cycle progression in the G1 phase. researchgate.net The G1 phase is a critical period where the cell commits to division, and its progression is largely driven by the activity of CDK4/6 in complex with D-type cyclins. creativebiolabs.net These complexes phosphorylate the retinoblastoma protein (Rb), a tumor suppressor that, when active, sequesters the E2F transcription factor. youtube.com Phosphorylation of Rb leads to the release of E2F, which then activates the transcription of genes necessary for the S phase, the period of DNA synthesis. youtube.com By potentially interfering with this pathway, this compound may halt the cell in G1, preventing it from entering the S phase and replicating its DNA.

The regulation of the cell cycle is a complex process with multiple points of control to prevent uncontrolled cell division, a hallmark of cancer. nih.govkhanacademy.org The G1 checkpoint, in particular, assesses for factors like cell size, nutrient availability, and DNA damage before allowing the cell to proceed. khanacademy.org The potential for this compound to influence this checkpoint suggests a mechanism by which it could exert anti-proliferative effects.

Induction of Apoptosis and Programmed Cell Death Pathways

This compound has been shown to induce apoptosis, or programmed cell death, a crucial mechanism for removing damaged or unwanted cells. researchgate.netscispace.com This process can be initiated through two primary pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. bio-rad-antibodies.comnih.gov

Research indicates that this compound can trigger apoptosis, although the precise pathway is a subject of ongoing investigation. researchgate.net Some studies on related compounds suggest an involvement of the mitochondrial pathway. For instance, docosahexaenoic acid (DHA), which also induces apoptosis, leads to the generation of mitochondrial reactive oxygen species (ROS). researchgate.net This increase in mitochondrial ROS can lead to the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. bio-rad-antibodies.com

The activation of caspases, a family of proteases, is a central feature of apoptosis. nih.gov Caspase-3 is a key executioner caspase, and its activation is a common downstream event in both the extrinsic and intrinsic pathways. scispace.com Studies on Dasyscyphin C have demonstrated the activation of caspase-3 in HL-60 cells, indicating its pro-apoptotic potential. scispace.com While direct evidence for this compound's effect on specific caspases is still emerging, the induction of apoptosis strongly suggests the involvement of this enzymatic cascade. researchgate.net

Modulation of Autophagy and Cellular Stress Responses

Autophagy is a cellular recycling process that degrades and removes dysfunctional components, such as protein aggregates and damaged organelles, to maintain cellular homeostasis. nih.gov Emerging evidence suggests that this compound can modulate this pathway. researchgate.net

In studies involving prostate cancer cells with mutant p53, this compound was found to increase the expression of the lipidated form of LC3B and stimulate autophagic flux. researchgate.net LC3B is a key protein in the formation of autophagosomes, the double-membraned vesicles that engulf cytoplasmic material destined for degradation. bmmj.org The conversion of LC3B-I to its lipidated form, LC3B-II, is a hallmark of autophagy induction. bmmj.org The potent stimulation of autophagic flux by this compound indicates that it actively promotes the entire autophagic process, from initiation to lysosomal degradation. researchgate.net

Interestingly, the induction of autophagy by this compound appears to be linked to the generation of mitochondrial ROS. researchgate.net Pretreatment with the antioxidant N-acetyl-cysteine (NAC) was shown to markedly inhibit the autophagy triggered by this compound, suggesting that oxidative stress is a key upstream signal. researchgate.net Furthermore, this compound was observed to reduce the levels of phospho-Akt and phospho-mTOR in a concentration-dependent manner, an effect that was also blocked by NAC. researchgate.net The Akt-mTOR pathway is a major negative regulator of autophagy; its inhibition is a known trigger for autophagy initiation. researchgate.net These findings point to a novel mechanism where this compound-induced mitochondrial ROS regulate autophagy through the Akt-mTOR signaling cascade. researchgate.net

Effects on Inflammatory Pathways and Immune Modulation

Inflammation is a protective biological response to harmful stimuli, such as pathogens or damaged cells. thermofisher.comwikipedia.org However, chronic inflammation can contribute to various diseases. frontiersin.org Bioactive compounds can modulate inflammatory pathways by affecting the production of pro-inflammatory cytokines and the activity of key signaling molecules. mdpi.com

While direct studies on this compound's role in inflammatory pathways are limited, the mechanisms of related compounds and associated pathways provide some insight. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the regulation of inflammation. mdpi.com The NF-κB transcription factor, for instance, upregulates the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. thermofisher.com

The interplay between inflammation and other cellular processes like apoptosis and autophagy is complex. For example, some inflammatory mediators can influence cell survival and death pathways. Understanding how this compound might intersect with these inflammatory signaling cascades is an area for future research. Given its effects on ROS production, which can also activate inflammatory pathways, it is plausible that this compound could have immunomodulatory properties. researchgate.net

Transcriptomic and Proteomic Analysis of this compound Effects

Gene Expression Profiling (RNA-Seq, Microarray)

Gene expression profiling techniques, such as RNA-sequencing (RNA-Seq) and microarrays, provide a global view of the cellular response to a particular treatment by measuring the expression levels of thousands of genes simultaneously. wikipedia.orgthermofisher.com This transcriptomic analysis can reveal the molecular pathways that are perturbed by a compound like this compound. epigenomicslab.comfrontiersin.org

Although specific RNA-Seq or microarray data for this compound is not yet widely published, the known molecular effects of the compound allow for educated predictions of the types of gene expression changes it might induce. For instance, given its role in cell cycle arrest and apoptosis, one would expect to see differential expression of genes involved in these processes. researchgate.netresearchgate.net

Table 1: Predicted Gene Expression Changes in Response to this compound

| Biological Process | Predicted Gene Expression Change | Example Genes |

|---|---|---|

| Cell Cycle Regulation | Downregulation | Cyclins (e.g., CCND1), CDKs (e.g., CDK4, CDK6) |

| Uplift | CDK inhibitors (e.g., CDKN1A/p21) | |

| Apoptosis | Uplift | Pro-apoptotic genes (e.g., BAX, BAK), Caspases (e.g., CASP3, CASP9) |

| Downregulation | Anti-apoptotic genes (e.g., BCL2) | |

| Autophagy | Uplift | Autophagy-related genes (e.g., MAP1LC3B, BECN1) |

| Stress Response | Uplift | Genes related to oxidative stress response |

This table is predictive and based on the known biological activities of this compound and related compounds. Actual gene expression changes would need to be confirmed by experimental data.

Transcriptomic analysis would be invaluable in providing a comprehensive, unbiased view of the cellular pathways affected by this compound, potentially uncovering novel mechanisms of action and identifying biomarkers of response. macrogen.comnih.gov

Protein Expression and Post-Translational Modification Analysis

Proteomic analysis complements transcriptomics by studying the entire set of proteins in a cell, including their expression levels and post-translational modifications (PTMs). preomics.combiotechniques.com This is crucial because protein activity is often regulated by PTMs, such as phosphorylation, which are not visible at the transcript level.

Research on this compound has already touched upon proteomic-level changes. The observed reduction in the phosphorylation of Akt and mTOR is a key finding related to its mechanism of autophagy induction. researchgate.net A comprehensive proteomic study would likely involve techniques like mass spectrometry to identify and quantify changes in the proteome and phosphoproteome following treatment with this compound. mdpi.com

Table 2: Observed and Potential Protein-Level Changes Induced by this compound

| Protein/Modification | Observed/Potential Effect | Associated Pathway |

|---|---|---|

| Phospho-Akt | Reduction (Observed) | Akt-mTOR signaling, Autophagy |

| Phospho-mTOR | Reduction (Observed) | Akt-mTOR signaling, Autophagy |

| LC3B-II | Increase (Observed) | Autophagy |

| Cleaved Caspase-3 | Increase (Potential) | Apoptosis |

| Phosphorylated Rb | Reduction (Potential) | Cell Cycle Regulation |

This table includes both experimentally observed effects and potential changes inferred from the known biological activities of this compound.

A detailed proteomic and PTM analysis would provide a deeper understanding of the signaling cascades modulated by this compound. plos.org For example, identifying the specific kinases and phosphatases whose activities are altered would offer more precise targets within the affected pathways. This level of analysis is essential for fully elucidating the molecular and cellular mechanisms of this compound.

Subcellular Localization and Intracellular Trafficking of this compound

Detailed experimental studies delineating the specific subcellular localization and intracellular trafficking pathways of this compound are not extensively available in current scientific literature. The mechanisms by which this compound enters cells, its potential accumulation in specific organelles, and its subsequent transport or efflux remain areas that require further investigation. Understanding the cellular uptake and distribution is a critical aspect of elucidating the complete mechanism of action for any bioactive compound. Future research employing techniques such as fluorescently labeled this compound analogues in conjunction with confocal microscopy could provide valuable insights into its subcellular fate.

Comparative Mechanistic Investigations of this compound and its Structurally Related Analogues

Comparative studies of this compound and its structurally related analogues, primarily Dasyscyphin B and Dasyscyphin C, have revealed significant differences in their biological activities, particularly their cytotoxic effects. While these compounds share a common tetracyclic terpenoid core, subtle variations in their chemical structures appear to dramatically influence their potency.

Initial screenings have indicated that this compound exhibits no significant or only weak biological activities in various test systems. In contrast, Dasyscyphin B and Dasyscyphin C have demonstrated potent cytotoxic activities against a range of human cancer cell lines. researchgate.net For instance, Dasyscyphin B and C have shown efficacy against cell lines such as HepG2 (hepatocellular carcinoma), HeLa S3 (cervical cancer), U937 (histiocytic lymphoma), Colo-320 (colon adenocarcinoma), and Jurkat (T-cell leukemia), with IC50 values in the range of 0.5-3 µg/mL. researchgate.net

The structural differences between this compound, B, and C are found in the functional groups attached to the core scaffold. These variations likely account for the observed discrepancies in their cytotoxic profiles. The potent activity of Dasyscyphin B and C suggests that their specific structural features enable them to interact with cellular targets that are critical for cell survival and proliferation, leading to cell death. The precise molecular targets and the downstream signaling pathways affected by these compounds are yet to be fully elucidated. Preliminary investigations into the bioactivity of the broader family of dasyscyphin-related compounds suggest that some may act as activators of specific cellular enzymes, such as the inositol (B14025) 5-phosphatase SHIP, as seen with pelorol, a structurally related marine sponge metabolite. researchgate.net However, it is not yet confirmed if this compound or its analogues share this mechanism.

The synthesis of dasyscyphin analogues has been a subject of research to enable more detailed structure-activity relationship (SAR) studies. researchgate.net By systematically modifying the functional groups on the tetracyclic ring system, researchers aim to identify the key chemical moieties responsible for the potent cytotoxicity of compounds like Dasyscyphin B and C. researchgate.net These investigations are crucial for understanding the mechanistic basis of their action and for the potential development of new anticancer agents.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Dasyscyphin a

Rational Design of Dasyscyphin A Analogues for SAR Probing

The rational design of analogs is a cornerstone of medicinal chemistry, aiming to systematically alter a lead compound's structure to enhance its biological activity, selectivity, and pharmacokinetic properties. rsc.org Although specific literature on the rational design of this compound analogs is limited, the successful synthesis of related compounds like Dasyscyphin B and Dasyscyphin E provides a foundational framework for such endeavors. rsc.orgresearchgate.net The synthesis of Dasyscyphin B from abietic acid, for instance, opens avenues for creating a variety of analogs with modifications in the A ring, which could be instrumental in elucidating key SAR insights. rsc.orgnih.gov

The general approach to designing analogs often involves techniques such as:

Homologation: Altering the length of alkyl chains.

Molecular Fragmentation: Dissecting the molecule to identify the minimal active substructure.

Addition of Functional Groups: Introducing new chemical moieties to probe interactions with biological targets. rsc.org

For this compound, a rational design strategy would likely focus on modifying the core drimane (B1240787) and quinone/quinol moieties, guided by the activities observed in its natural congeners. nih.gov

Identification of Key Structural Features and Pharmacophore Elements Critical for Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. mdpi.comresearchgate.net While a specific pharmacophore model for this compound has not been explicitly defined in the available literature, insights can be drawn from the broader class of drimane sesquiterpenoids and sesquiterpenoid quinones.

For drimane sesquiterpenoids, studies have indicated that the presence of an enal and a 9β-aldehyde group are often critical for biological activity. wur.nl The stereochemistry at the C-9 position appears to be a determining factor for the reactivity with biological nucleophiles. wur.nl

Based on the structures of active related compounds like Dasyscyphin B and C, key pharmacophoric features could include:

A hydrogen bond donor/acceptor network.

Hydrophobic regions provided by the terpene scaffold.

An electrophilic center for potential covalent interactions.

The table below summarizes the key structural units of this compound and related compounds, which could be considered as a starting point for pharmacophore hypothesis generation.

| Compound Name | Core Skeleton | Key Functional Groups | Reported Activity |

| This compound | Drimane-sesquiterpenoid | Quinone/Quinol | No significant activity in some tests researchgate.net |

| Dasyscyphin B | Drimane-sesquiterpenoid | Quinone/Quinol | Cytotoxic researchgate.net |

| Dasyscyphin C | Drimane-sesquiterpenoid | Quinone/Quinol | Cytotoxic researchgate.net |

| Polygodial | Drimane | Dialdehyde | Antifungal, Antifeedant wur.nl |

Role of Stereochemistry and Conformational Preferences in this compound's Biological Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. acs.orgpharmacophorejournal.com The interaction between a small molecule and its biological target is highly specific, and even minor changes in stereochemistry can lead to a complete loss of activity. ljmu.ac.uk

For the drimane class of sesquiterpenoids, the stereochemistry of the decalin ring system and the orientation of substituents, particularly at C-9, are known to be crucial for their biological effects. wur.nl For instance, the relative orientation of the aldehyde groups in polygodial significantly impacts its activity. wur.nl

Correlation of Specific Functional Groups with Potency and Selectivity

The analysis of how specific functional groups contribute to the potency and selectivity of a drug candidate is a central aspect of SAR studies. researchgate.net In the case of the dasyscyphins and related meroterpenoids, the interplay between the terpene scaffold and the aromatic/quinone portion is of particular interest.

The Quinone/Quinol Moiety: This group is a common feature in many biologically active natural products and is often implicated in their mechanism of action through redox cycling or by acting as a Michael acceptor. nih.gov The substitution pattern on this ring can significantly affect its electronic properties and, consequently, its reactivity and biological activity.

Oxygen-containing Functional Groups: Hydroxyl, ether, and carbonyl groups can participate in hydrogen bonding interactions with the target, which are often key to high-affinity binding.

The comparison between the inactive this compound and the active Dasyscyphin B and C underscores the importance of the specific arrangement and type of functional groups. Although their detailed structures are not provided here, the difference in their bioactivity clearly points to a sensitive SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netgardp.orgkb.se These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

To date, no specific QSAR studies on the this compound scaffold have been reported in the literature. The development of a robust QSAR model requires a dataset of structurally related compounds with a range of biological activities. Given the limited number of reported Dasyscyphin analogs and their biological data, the generation of a predictive QSAR model is currently challenging.

However, should a sufficient number of this compound analogs be synthesized and tested in the future, a QSAR study could provide valuable insights. Such a study would typically involve:

Data Set Preparation: Assembling a series of this compound analogs with their corresponding biological activity data.

Descriptor Calculation: Computing a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation relating the descriptors to the activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

Such a model could help to identify the key physicochemical properties that govern the biological activity of this class of compounds and guide the design of more potent and selective agents.

Advanced Analytical and Computational Investigations of Dasyscyphin a

Development of Highly Sensitive and Selective Analytical Methods for Dasyscyphin A

To accurately study a compound, especially one present in a complex biological matrix, the development of robust analytical methods is paramount. These methods must be able to detect and quantify the target analyte with high sensitivity and selectivity, distinguishing it from other structurally similar compounds.

Hyphenated analytical techniques, which couple a separation method with a detection method, are the cornerstone of modern chemical analysis. For a non-volatile, medium-polarity compound like this compound, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the most powerful and suitable technique. eag.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. eag.comcreative-proteomics.com An LC system separates this compound from other components in a sample mixture based on its chemical properties as it passes through an analytical column. wikipedia.org The separated compound then enters the mass spectrometer, where it is ionized. The first mass analyzer selects the specific mass-to-charge ratio (m/z) of the this compound parent ion. This ion is then fragmented in a collision cell, and a second mass analyzer selects a specific fragment ion for detection. eag.commeasurlabs.com This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification down to trace levels. eag.com While specific LC-MS/MS methods for this compound are not extensively published, the development would follow standard protocols for small molecules, including optimization of chromatographic conditions and mass spectrometric parameters.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile compounds. filab.frtechnologynetworks.com It separates compounds in a gaseous state before detection by mass spectrometry. innovatechlabs.com For a compound like this compound, which is not highly volatile, a derivatization step would likely be required to increase its volatility and thermal stability, making it amenable to GC analysis. GC-MS provides high-resolution separation and generates reproducible mass spectra that can be used for identification by comparison to spectral libraries. technologynetworks.com

| Technique | Principle | Applicability to this compound | Key Advantages |

|---|---|---|---|

| LC-MS/MS | Separates compounds via liquid chromatography, followed by ionization and mass analysis of both a parent ion and a specific fragment ion. eag.comcreative-proteomics.com | Ideal for direct analysis and quantification in complex mixtures like fungal fermentation broths or biological assay media without derivatization. | High sensitivity, high selectivity, suitable for non-volatile compounds, provides structural information. eag.commeasurlabs.com |

| GC-MS | Separates volatile compounds via gas chromatography, followed by ionization and mass analysis. filab.fr | Applicable if this compound is chemically derivatized to increase its volatility. | Excellent separation efficiency, provides robust and standardized mass spectra for identification. technologynetworks.com |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and comprehensive profiling of novel compounds. bioanalysis-zone.com Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). bioanalysis-zone.comunivie.ac.atmdpi.com

This high mass accuracy allows for the unambiguous determination of a compound's elemental composition. mdpi.com In the initial discovery of this compound, techniques like HRMS would have been critical in confirming its molecular formula. researchgate.net For comprehensive profiling, HRMS coupled with liquid chromatography (LC-HRMS) can be used to screen a sample for this compound and its potential metabolites or degradation products. By extracting exact masses from the total ion chromatogram, a highly specific profile of related compounds can be generated, even without authentic standards for each one. nih.gov This capability is invaluable for understanding the metabolic fate of a compound in a biological system or for identifying related natural products in the source organism. mdpi.com

Bioanalytical methods are developed to quantify a compound within a specific biological matrix, such as cell culture media, tissue homogenates, or fermentation broth. rrml.ro The goal of validating a bioanalytical method is to demonstrate that it is reliable and reproducible for its intended use. europa.eu For this compound, this would involve developing and validating an LC-MS/MS or LC-HRMS method for its quantification in the context of in vitro biological studies.

The validation process assesses several key parameters: europa.eu

Specificity and Selectivity: Ensuring the method can detect this compound without interference from components of the biological matrix. rrml.ro

Accuracy: How close the measured concentration is to the true value.

Precision: The degree of scatter or variability in repeated measurements.

Sensitivity: Determined by the lower limit of quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.

Stability: Assessing whether this compound degrades in the biological matrix during sample collection, processing, and storage. bebac.at

Such a validated method would be essential for any experiment aiming to correlate the concentration of this compound with a biological effect in a non-clinical setting.

High-Resolution Mass Spectrometry for Comprehensive Profiling

Molecular Modeling and Computational Chemistry of this compound

Computational chemistry and molecular modeling provide powerful in silico tools to predict and analyze the interaction of a molecule with biological targets, complementing experimental research. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein with a known three-dimensional structure). nih.govopenaccessjournals.com The process involves sampling a vast number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank the poses based on their predicted binding energy. openaccessjournals.com

For this compound, molecular docking would be a key step following the identification of a specific protein target. Since initial studies reported no significant activity, specific targets have not been defined. nih.gov However, if a target were identified, docking simulations could:

Predict the most likely binding pose of this compound within the protein's active or allosteric site.

Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Provide a structural hypothesis for the compound's mechanism of action. nih.gov

Serve as a basis for virtual screening campaigns to identify other molecules with similar or better binding potential. chemrxiv.org

| Molecular Docking Step | Description | Information Gained for this compound |

|---|---|---|

| Receptor & Ligand Preparation | Obtaining the 3D structure of the protein target (from PDB or homology modeling) and generating a 3D conformer of this compound. | Provides the necessary input files for the simulation. |

| Defining the Binding Site | Specifying the coordinates of the active or allosteric site on the protein where the ligand is expected to bind. | Constrains the search space to the area of interest on the protein target. |

| Docking Algorithm (Search) | The software systematically explores different orientations and conformations of this compound within the defined binding site. openaccessjournals.com | Generates a set of potential binding poses. |

| Scoring Function | Each generated pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). openaccessjournals.com | Ranks the poses, allowing for the identification of the most probable and energetically favorable binding mode. |

While molecular docking provides a static snapshot of a potential binding mode, Molecular Dynamics (MD) simulations introduce motion and flexibility, offering a more realistic view of the ligand-target complex over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves in a simulated physiological environment (including water and ions). nih.gov

Following a docking study of this compound with a protein target, an MD simulation would be performed on the top-ranked binding pose. The primary goals of this simulation are to: